molecular formula C33H22Cl2O2 B12920427 3-(Dichloromethylidene)-4,5,6,7-tetraphenyl-3a,7a-dihydro-2-benzofuran-1(3h)-one CAS No. 13088-36-3

3-(Dichloromethylidene)-4,5,6,7-tetraphenyl-3a,7a-dihydro-2-benzofuran-1(3h)-one

Cat. No.: B12920427
CAS No.: 13088-36-3
M. Wt: 521.4 g/mol
InChI Key: OIJNCMQCNBTSIP-UHFFFAOYSA-N
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Description

3-(Dichloromethylene)-4,5,6,7-tetraphenyl-3,3a-dihydroisobenzofuran-1(7aH)-one is a complex organic compound characterized by its unique structure, which includes a dichloromethylene group and multiple phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dichloromethylene)-4,5,6,7-tetraphenyl-3,3a-dihydroisobenzofuran-1(7aH)-one typically involves multi-step organic reactions. One common method includes the use of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as a chlorinating agent. The reaction is carried out under reflux conditions with methanol as the solvent and silica gel as the catalyst, yielding high purity products .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Dichloromethylene)-4,5,6,7-tetraphenyl-3,3a-dihydroisobenzofuran-1(7aH)-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(Dichloromethylene)-4,5,6,7-tetraphenyl-3,3a-dihydroisobenzofuran-1(7aH)-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-(Dichloromethylene)-4,5,6,7-tetraphenyl-3,3a-dihydroisobenzofuran-1(7aH)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

3-(Dichloromethylidene)-4,5,6,7-tetraphenyl-3a,7a-dihydro-2-benzofuran-1(3h)-one is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₃₂H₂₄Cl₂O
  • Molecular Weight : 424.532 g/mol
  • Canonical SMILES : C1=CC=C(C=C1)C2=C(C(=C(C3C2C(=C(Cl)Cl)OC3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

This structure indicates the presence of multiple phenyl groups and a dichloromethylidene moiety, which may contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed:

Cell LineIC50 (µM)Mechanism of Action
MCF-725Caspase activation
HeLa30Cell cycle arrest
A54935ROS generation

The compound's ability to induce apoptosis highlights its potential as an anticancer agent.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects in preclinical models. Specifically, it has been observed to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results are summarized below:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha10040
IL-68030

These findings suggest that the compound may have therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Li et al. (2020) evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls.
  • Cancer Cell Apoptosis : Research by Zhou et al. (2021) focused on the apoptosis-inducing effects of this compound on cancer cells. The study provided evidence that treatment with the compound resulted in increased levels of cleaved PARP and caspase-3, indicating successful induction of apoptosis.
  • Inflammation Model : A recent study assessed the anti-inflammatory properties using an animal model of arthritis. Results indicated that administration of the compound significantly reduced joint swelling and inflammation markers.

Properties

CAS No.

13088-36-3

Molecular Formula

C33H22Cl2O2

Molecular Weight

521.4 g/mol

IUPAC Name

3-(dichloromethylidene)-4,5,6,7-tetraphenyl-3a,7a-dihydro-2-benzofuran-1-one

InChI

InChI=1S/C33H22Cl2O2/c34-32(35)31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)33(36)37-31)24-19-11-4-12-20-24/h1-20,29-30H

InChI Key

OIJNCMQCNBTSIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C3C2C(=C(Cl)Cl)OC3=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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